Commercial Purity and QC Documentation Compared to Substituted Analogs
The unsubstituted 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is commercially supplied with a standard purity of 95–98% and batch-specific QC documentation (NMR, HPLC, GC) . In contrast, substituted analogs such as 7-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS 1174512-53-8) are typically supplied with a purity of 95% but lack detailed analytical QC reporting in standard catalogs [1].
| Evidence Dimension | Commercial purity and QC documentation |
|---|---|
| Target Compound Data | 95–98% purity with NMR, HPLC, GC QC documentation |
| Comparator Or Baseline | 7-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one: 95% purity without consistently reported QC documentation |
| Quantified Difference | 0–3% higher purity floor; QC documentation availability |
| Conditions | Commercial supplier specifications |
Why This Matters
Higher purity and documented QC reduce experimental variability and enable more accurate SAR interpretation in medicinal chemistry campaigns.
- [1] ChemSrc. 7-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. CAS RN: 1174512-53-8. Product Information. Available at: https://m.chemsrc.com/en/cas/1174512-53-8 View Source
